2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 881040-51-3
VCID: VC8477025
InChI: InChI=1S/C15H12N2O2/c1-10-3-2-6-17-8-12(16-15(10)17)11-4-5-13-14(7-11)19-9-18-13/h2-8H,9H2,1H3
SMILES: CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine

CAS No.: 881040-51-3

Cat. No.: VC8477025

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine - 881040-51-3

Specification

CAS No. 881040-51-3
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C15H12N2O2/c1-10-3-2-6-17-8-12(16-15(10)17)11-4-5-13-14(7-11)19-9-18-13/h2-8H,9H2,1H3
Standard InChI Key UAUHKCLMVOLVKM-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The 1,3-benzodioxol-5-yl substituent introduces an electron-rich aromatic system, while the methyl group at position 8 contributes to steric and electronic modulation. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight252.27 g/mol
CAS Registry Number881040-51-3
Purity (Commercial)95%

X-ray crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal planar geometries with minimal structural distortion from substituents, even bulky groups like adamantyl or biphenyl . This suggests that the 1,3-benzodioxol-5-yl and methyl groups in the target compound likely occupy positions that optimize molecular packing without disrupting aromatic conjugation .

Synthetic Strategies and Optimization

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between α-haloketones and 2-aminopyridines under basic conditions . For 2-(1,3-benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine, a plausible route involves:

  • Formation of the Imidazo Core: Reacting 2-amino-8-methylpyridine with an α-haloketone derivative of 1,3-benzodioxol-5-yl.

  • Oxidative Cross-Dehydrogenative Coupling (CDC): As demonstrated in related systems , CDC reactions using acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C can facilitate cyclization and dehydrogenation steps.

Critical parameters for optimizing yield include:

  • Acid Catalyst: Acetic acid enhances protonation of intermediates, accelerating cyclization . Excess acid (>6 equivalents) risks forming byproducts like triazolo derivatives .

  • Atmosphere: Molecular oxygen drives oxidative dehydrogenation, achieving yields >90% in analogous reactions . Inert atmospheres (e.g., argon) reduce yields to <10% .

CompoundSubstituentsIC50_{50} (AChE)Source
2hBiphenyl, R = methyl79 µM
2j3,4-Dichlorophenyl68 µM (BChE)

The 1,3-benzodioxol moiety may also confer anti-inflammatory or neuroprotective effects, as seen in related benzodioxol-containing drugs .

SupplierCountryPurityPackaging
American Custom ChemicalsUSA95%5 mg
Ajinomoto Bio-PharmaIndia95%5 mg
Bio-Farma SolutionsUnited Kingdom95%5 mg

Recent modifications to the compound (last updated April 2025) suggest ongoing interest in its optimization , though clinical data remain unpublished.

Challenges and Future Directions

Despite its promise, several challenges hinder the development of 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine:

  • Synthetic Complexity: Multi-step synthesis and sensitivity to reaction conditions necessitate advanced purification techniques .

  • Pharmacokinetic Profiling: Absence of in vivo data on bioavailability, metabolism, and toxicity limits translational potential .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize AChE inhibition and selectivity.

  • In Vivo Efficacy Models: Testing in neurodegenerative disease models to validate therapeutic utility.

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